molecular formula C16H24N2O4 B2684377 1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034565-95-0

1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2684377
CAS RN: 2034565-95-0
M. Wt: 308.378
InChI Key: HSDMOQXUMUUYGK-UHFFFAOYSA-N
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Description

1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting target for scientific research. In

Scientific Research Applications

Diversity-Oriented Synthesis and Biological Screening

Research demonstrates the utility of structurally diverse tetrahydropyrans, synthesized via oxidative C-H bond activation and click chemistry, for screening against various biological targets. This approach underlines the potential of diverse non-natural compounds, including those structurally similar to the compound , in discovering new bioactive molecules (Zaware et al., 2011).

Hydrogel Formation and Physical Property Tuning

Another study showcases the formation of hydrogels using urea derivatives, emphasizing the anion's role in adjusting the gels' physical properties. This highlights the potential application of similar compounds in creating tunable materials for various uses (Lloyd & Steed, 2011).

Corrosion Inhibition

Compounds with pyran derivatives have been investigated for their effectiveness in inhibiting acid corrosion, suggesting applications in protecting metals and alloys. Such research points towards the potential utility of related compounds in industrial corrosion protection (Saranya et al., 2020).

Synthetic Methodology and Chemical Transformation

Studies on directed lithiation highlight synthetic routes to diversely substituted products from urea and carbamate derivatives. This methodology could provide a basis for synthesizing a wide range of compounds, including those related to the query compound for various chemical and pharmaceutical applications (Smith et al., 2013).

Antitumor Activity and Docking Study

Research on urea derivatives also extends to their antitumor activities, with specific compounds showing promise against certain cancer cell lines. Docking studies help in understanding these compounds' interactions with biological targets, suggesting potential therapeutic applications (Hu et al., 2018).

properties

IUPAC Name

1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-20-14-5-3-4-12(10-14)15(21-2)11-17-16(19)18-13-6-8-22-9-7-13/h3-5,10,13,15H,6-9,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDMOQXUMUUYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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